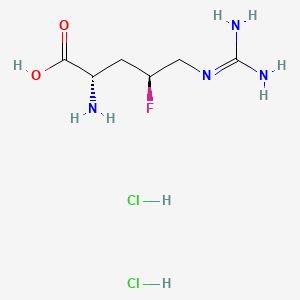
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a fluorine atom attached to a pentanoic acid backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pentanoic Acid Backbone: This step involves the construction of the pentanoic acid backbone through a series of organic reactions, such as aldol condensation and reduction.
Introduction of Functional Groups: The amino group, carbamimidamido group, and fluorine atom are introduced through specific reactions, such as nucleophilic substitution and amidation.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamimidamido group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride
- (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Uniqueness
Compared to similar compounds, (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride stands out due to the presence of the fluorine atom and the carbamimidamido group. These functional groups confer unique chemical properties, such as increased reactivity and specificity in biological interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H15Cl2FN4O2 |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-5-(diaminomethylideneamino)-4-fluoropentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H13FN4O2.2ClH/c7-3(2-11-6(9)10)1-4(8)5(12)13;;/h3-4H,1-2,8H2,(H,12,13)(H4,9,10,11);2*1H/t3-,4-;;/m0../s1 |
Clave InChI |
MNAWZGMVVBMLFZ-RGVONZFCSA-N |
SMILES isomérico |
C([C@@H](CN=C(N)N)F)[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C(C(CN=C(N)N)F)C(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
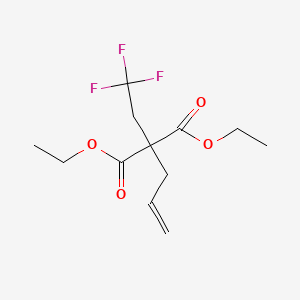
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)


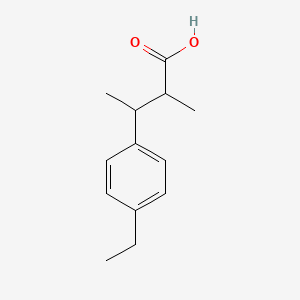
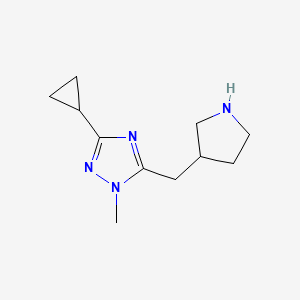
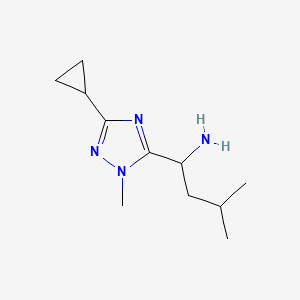
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

